

Biological activity of 1,2,3-triazole derivatives.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate*

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Anticancer Activity

1,2,3-Triazole derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms, including the disruption of cellular processes like cell cycle progression and the induction of apoptosis.[\[1\]](#)[\[2\]](#)

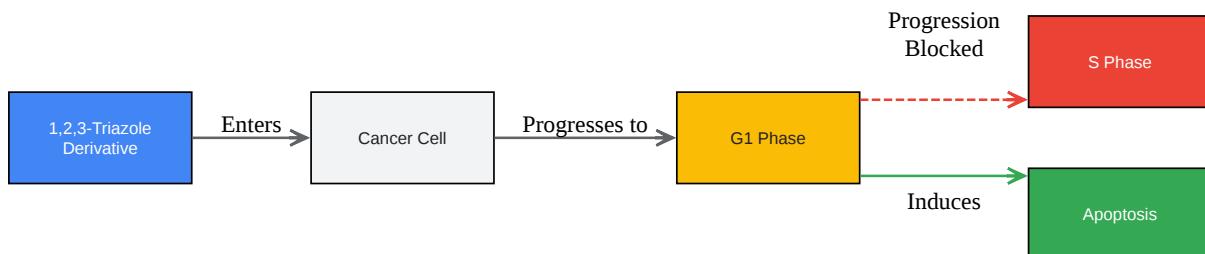
Data Presentation: In Vitro Cytotoxicity of 1,2,3-Triazole Derivatives

Compound	Cell Line	IC50 (µM)	Reference
Phosphonate derivative 8	HT-1080 (Fibrosarcoma)	15.13	[1]
A-549 (Lung Carcinoma)		21.25	[1]
MCF-7 (Breast Adenocarcinoma)		18.06	[1]
MDA-MB-231 (Breast Adenocarcinoma)		16.32	[1]
Derivative 5	Multiple	18.32 - 31.65	[1]
Derivative 7	Multiple	18.32 - 31.65	[1]
Tetrahydrocurcumin derivative 4g	HCT-116 (Colon Carcinoma)	1.09 ± 0.17	[3]
A549 (Lung Adenocarcinoma)		45.16 ± 0.92	[3]
Tetrahydrocurcumin derivative 4f	HCT116 (Colon Carcinoma)	15.59	[3]
HepG2 (Hepatoma Carcinoma)		53.64	[3]
Thymol-1,3,4-oxadiazole derivative 9	MCF-7 (Breast Cancer)	1.1	[4]
HCT-116 (Colon Cancer)		2.6	[4]
HepG2 (Liver Cancer)		1.4	[4]

Mechanism of Action: Cell Cycle Arrest

Certain 1,2,3-triazole derivatives exert their anticancer effects by inducing cell cycle arrest, often at the G0/G1 or G1 phase.[\[1\]](#)[\[3\]](#) For instance, a phosphonate-containing 1,2,3-triazole

was found to arrest the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells, leading to apoptosis.[1] Similarly, a tetrahydrocurcumin-triazole hybrid was shown to cause G1 phase arrest in HCT-116 colon cancer cells.[3]



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Cell cycle arrest at the G1 phase induced by 1,2,3-triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

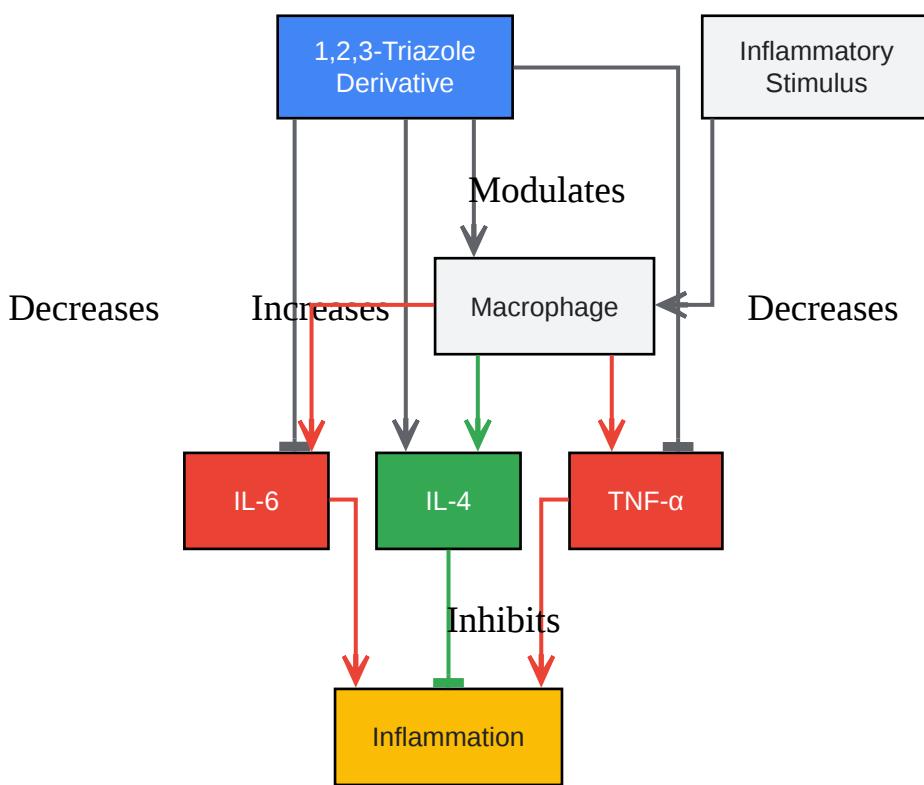
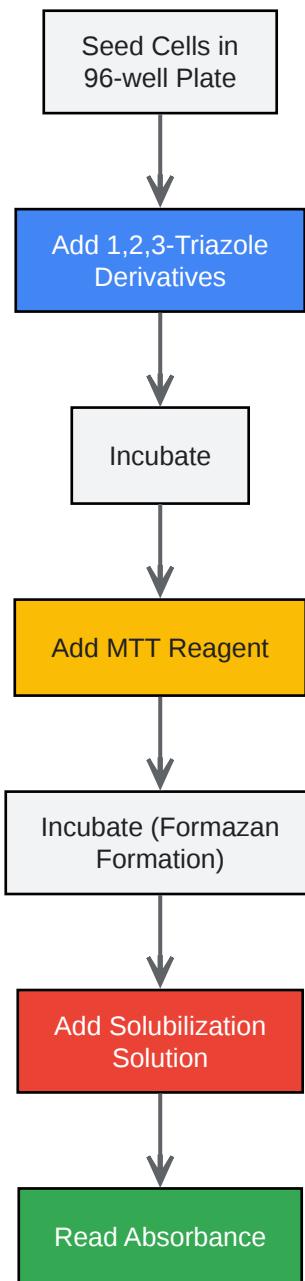
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

- 96-well microplates
- Test compound (1,2,3-triazole derivative)
- Cancer cell lines
- Culture medium
- MTT labeling reagent (0.5 mg/mL)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2×10^3 cells/well in 100 μL of culture medium.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole derivative and incubate for the desired exposure time (e.g., 24-72 hours).[1]
- MTT Addition: After incubation, add 10 μL of MTT labeling reagent to each well.
- Formazan Formation: Incubate the plate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.



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- To cite this document: BenchChem. [Biological activity of 1,2,3-triazole derivatives.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144717#biological-activity-of-1-2-3-triazole-derivatives>]

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